![molecular formula C21H15NO4 B13369991 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13369991.png)
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a heterocyclic compound that belongs to the class of pyranopyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and substituted with hydroxy, methylphenyl, and phenyl groups
Méthodes De Préparation
The synthesis of 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with pyridine derivatives under acidic conditions. For instance, the reaction of 2-methylbenzaldehyde and benzaldehyde with 4-hydroxy-2H-pyran-2-one in the presence of a strong acid like sulfuric acid can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro, halogen, or alkyl groups can be introduced using appropriate reagents and conditions.
Condensation: The compound can undergo condensation reactions with various nucleophiles, leading to the formation of new heterocyclic systems.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Due to its bioactivity, the compound is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with various molecular targets. The hydroxy and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with proteins and nucleic acids, influencing their activity. The compound’s ability to modulate enzyme activity and signal transduction pathways contributes to its bioactivity.
Comparaison Avec Des Composés Similaires
4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be compared with other similar compounds, such as:
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks the 2-methylphenyl group, which may affect its reactivity and bioactivity.
7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks the hydroxy group, which may influence its chemical reactivity and ability to form hydrogen bonds.
6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks both the hydroxy and 2-methylphenyl groups, making it less reactive and potentially less bioactive.
Propriétés
Formule moléculaire |
C21H15NO4 |
|---|---|
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
4-hydroxy-7-(2-methylphenyl)-6-phenylpyrano[3,2-c]pyridine-2,5-dione |
InChI |
InChI=1S/C21H15NO4/c1-13-7-5-6-10-15(13)16-11-18-20(17(23)12-19(24)26-18)21(25)22(16)14-8-3-2-4-9-14/h2-12,23H,1H3 |
Clé InChI |
YIQYDNFMXTVJNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC3=C(C(=CC(=O)O3)O)C(=O)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-chloro-2-(1-hydroxy-1-methylethyl)phenyl]acetamide](/img/structure/B13369908.png)
![2-{[(2-Bromo-4,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13369925.png)
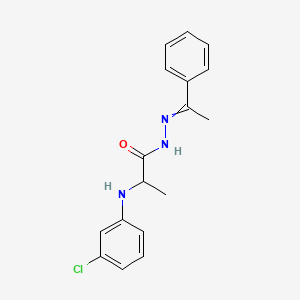
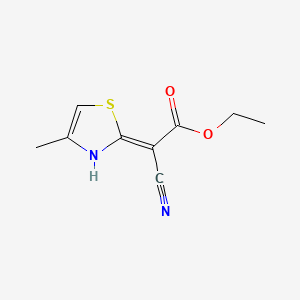
![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydropyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13369953.png)
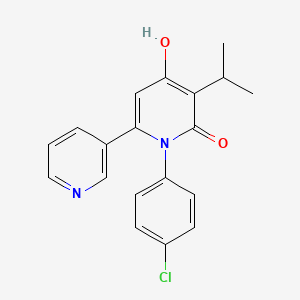
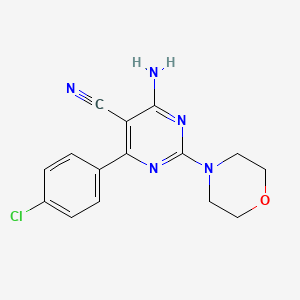
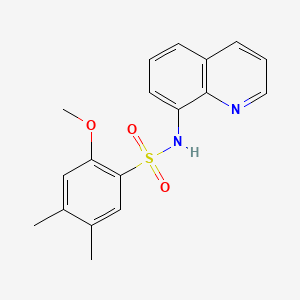
![6-{4-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369966.png)
![N-cyclohexyl-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369968.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369972.png)
![N-[4-(benzyloxy)phenyl]-4-(2-methylbenzoyl)-1-piperazinecarboxamide](/img/structure/B13369976.png)
![3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)propanamide](/img/structure/B13369977.png)
![3-(2-furylmethylene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369988.png)
